Chlorodifluoroacetaldehyde

描述

Constitutional Formula and Functional Groups

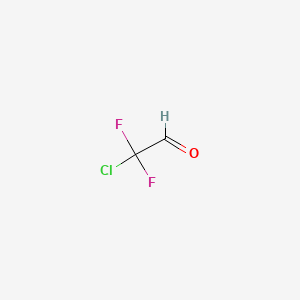

Chlorodifluoroacetaldehyde possesses the molecular formula C₂HClF₂O and exhibits a molecular weight of 114.48 grams per mole. The constitutional structure features a central carbon framework where the aldehyde functional group is directly bonded to a carbon atom bearing two fluorine atoms and one chlorine atom. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-chloro-2,2-difluoroacetaldehyde, reflecting the positioning of the halogen substituents on the carbon adjacent to the carbonyl group.

The structural representation follows the simplified molecular-input line-entry system notation as C(=O)C(F)(F)Cl, clearly illustrating the carbonyl carbon bonded to a trisubstituted carbon bearing the halogen atoms. The compound is assigned Chemical Abstracts Service registry number 811-96-1, providing a unique identifier for this specific chemical entity.

The functional groups present in this compound include the characteristic aldehyde carbonyl group (C=O) and the trichloromethyl-like moiety where two fluorine atoms and one chlorine atom are bonded to the alpha carbon. This arrangement creates a highly electronegative environment around the carbonyl carbon, significantly influencing the compound's chemical reactivity and physical properties.

Anhydrous vs. Hydrated Forms (Hemiacetal Structure)

This compound exhibits significant propensity for hydration, existing in equilibrium between its anhydrous form and various hydrated species. The anhydrous form maintains the free carbonyl group characteristic of aldehydes, while the hydrated form represents a geminal diol structure where water molecules have added across the carbonyl bond. This hydration behavior is particularly pronounced in fluorinated aldehydes due to the electron-withdrawing effects of the halogen substituents, which stabilize the hydrated form relative to the free carbonyl compound.

The hydrated form of this compound, designated as 2-chloro-2,2-difluoro-1,1-ethanediol, possesses the molecular formula C₂H₃ClF₂O₂ and is assigned Chemical Abstracts Service number 63034-47-9. This geminal diol structure features two hydroxyl groups bonded to the same carbon atom, representing the product of water addition to the electrophilic carbonyl carbon of the parent aldehyde.

The equilibrium between anhydrous and hydrated forms is influenced by several factors, including solvent polarity, temperature, and the electronic effects of the halogen substituents. Research on fluorinated aldehydes has demonstrated that the presence of electron-withdrawing groups such as fluorine and chlorine significantly shifts the equilibrium toward the hydrated form. The conversion of hexafluoroacetone to its diol form exhibits an equilibrium constant of approximately 10⁶, illustrating the dramatic stabilization effect provided by fluorine substituents.

The structural representation of the hydrated form shows the simplified molecular-input line-entry system notation as FC(F)(Cl)C(O)O, where the two hydroxyl groups are explicitly shown bonded to the carbon that previously bore the carbonyl group. This transformation represents a fundamental change in the hybridization state of the carbon from sp² in the aldehyde to sp³ in the geminal diol.

Hemiacetal formation also occurs when this compound interacts with alcohols. The ethyl hemiacetal derivative, with molecular formula C₄H₇ClF₂O₂ and molecular weight 160.55 grams per mole, exemplifies this type of addition product. The International Union of Pure and Applied Chemistry designation for this compound is 2-chloro-1-ethoxy-2,2-difluoroethanol, with the simplified molecular-input line-entry system representation CCOC(C(F)(F)Cl)O.

Stereochemical Considerations (Chiral Centers)

The stereochemical analysis of this compound reveals important structural features regarding the presence or absence of chiral centers and stereoisomeric possibilities. In the anhydrous form, the compound lacks chiral centers due to the planar geometry of the carbonyl group and the absence of four different substituents bonded to any single carbon atom. The carbonyl carbon is sp² hybridized and bonded to only three atoms: the aldehyde hydrogen, the oxygen atom, and the trisubstituted carbon bearing the halogens.

The alpha carbon, while bearing three different halogen atoms (two fluorine atoms and one chlorine atom) plus the carbonyl carbon, does not constitute a chiral center because two of the substituents are identical fluorine atoms. This results in a molecule that possesses no stereoisomeric forms in its anhydrous state, existing as a single constitutional isomer without optical activity.

Upon hydration to form the geminal diol structure, the stereochemical landscape changes significantly. The carbon atom that previously bore the carbonyl group becomes sp³ hybridized and is bonded to four substituents: two hydroxyl groups, one hydrogen atom, and the trisubstituted carbon bearing the halogens. However, this carbon still does not constitute a chiral center because two of its substituents (the hydroxyl groups) are identical.

The hemiacetal forms present more complex stereochemical considerations. In the ethyl hemiacetal derivative, the carbon atom bearing both the hydroxyl group and the ethoxy group becomes sp³ hybridized with four different substituents: the hydroxyl group, the ethoxy group, the hydrogen atom, and the trisubstituted carbon bearing the halogens. This configuration creates a potential chiral center, though the compound's overall stereochemical behavior would depend on the specific conditions of formation and the stereochemical outcome of the hemiacetal formation reaction.

The absence of chiral centers in the primary forms of this compound simplifies its structural analysis and chemical behavior, as considerations of enantiomeric forms and optical activity are not relevant for the anhydrous and simple hydrated forms. This structural feature contrasts with many organic compounds where stereochemical complexity significantly influences chemical and biological properties.

| Molecular Form | Potential Chiral Centers | Stereoisomeric Possibilities | Optical Activity |

|---|---|---|---|

| Anhydrous Aldehyde | None | Single constitutional isomer | No |

| Geminal Diol Hydrate | None | Single constitutional isomer | No |

| Ethyl Hemiacetal | One (C bearing OH and OEt) | Two enantiomers possible | Potentially yes |

属性

CAS 编号 |

811-96-1 |

|---|---|

分子式 |

C2HClF2O |

分子量 |

114.48 g/mol |

IUPAC 名称 |

2-chloro-2,2-difluoroacetaldehyde |

InChI |

InChI=1S/C2HClF2O/c3-2(4,5)1-6/h1H |

InChI 键 |

PRGCVNDIGVIGBQ-UHFFFAOYSA-N |

SMILES |

C(=O)C(F)(F)Cl |

规范 SMILES |

C(=O)C(F)(F)Cl |

其他CAS编号 |

811-96-1 |

同义词 |

chlorodifluoroacetaldehyde |

产品来源 |

United States |

科学研究应用

Organic Synthesis

Chlorodifluoroacetaldehyde in Synthesis Reactions

this compound serves as a crucial intermediate in the synthesis of various organofluorine compounds. Its reactivity allows it to participate in several key reactions:

- Cyclization Reactions : It has been utilized in cyclization reactions to produce complex fluorinated compounds. For instance, this compound can react with other aldehydes in the presence of zinc-copper couples to generate extended ester enolates, which are valuable in further synthetic applications .

- Formation of Polymers : The compound has also been explored for its potential in polymer chemistry. Research indicates that this compound can be polymerized to create haloaldehyde polymers, which exhibit unique properties suitable for various applications .

Environmental Research

Role in Photochemical Studies

this compound is significant in environmental chemistry, particularly concerning the degradation of halogenated anesthetics. Studies have shown that this compound can form during the degradation of anesthetic agents like sevoflurane and isoflurane when exposed to atmospheric conditions. This degradation process raises concerns about persistent organofluorine compounds and their environmental impact .

Medical Applications

Potential in Drug Formulations

The compound's properties make it a candidate for use in drug formulations, particularly as a solvent or stabilizer for active pharmaceutical ingredients. Its ability to dissolve various compounds while maintaining stability under specific conditions is critical for developing effective inhalation therapies .

Industrial Applications

Use as a Refrigerant and Solvent

Historically, this compound and related compounds have been used as refrigerants and solvents due to their favorable thermodynamic properties. As the industry moves away from traditional chlorofluorocarbons due to environmental regulations, alternatives like this compound are being investigated for their potential to replace harmful substances while ensuring efficiency .

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Organic Synthesis | Intermediate for organofluorine compounds | Reactivity with aldehydes |

| Environmental Research | Byproduct of anesthetic degradation | Concerns over persistent organofluorines |

| Medical Applications | Potential solvent in drug formulations | Stability under specific conditions |

| Industrial Applications | Refrigerant and solvent | Favorable thermodynamic properties |

Case Studies

- Synthesis of Fluorinated Compounds : A study demonstrated the successful use of this compound in synthesizing fluorinated cyclic compounds via cyclization reactions with aldehydes, showcasing its utility in creating complex molecules for pharmaceuticals .

- Environmental Impact Assessment : Research conducted on the degradation pathways of halogenated anesthetics highlighted this compound as a significant byproduct, prompting further investigation into its environmental persistence and potential ecological effects .

- Polymer Chemistry Exploration : Investigations into the polymerization of this compound revealed its potential for creating new materials with unique properties that could be applied in various industrial sectors .

相似化合物的比较

Key Properties (Hydrate Form)

- Molecular Weight : 148.49 g/mol

- Structure : 2-chloro-2,2-difluoro-1,1-ethanediol (hydrate)

- Synthesis: Produced via metabolic oxygenation of HCFC-132b in rats, yielding intermediates like 1,2-dichloro-2,2-difluoroethanol and subsequent oxidation to chlorodifluoroacetaldehyde .

Comparison with Structurally Similar Compounds

Chloroacetaldehyde (CAS 107-20-0)

Molecular Formula : C₂H₃ClO

Key Differences :

- Lacks fluorine substituents, resulting in reduced electronegativity and lower molecular weight (78.49 g/mol).

- Toxicity: Chloroacetaldehyde is highly toxic, causing severe respiratory and dermal irritation. It is typically handled as a 40% aqueous solution with methanol stabilizers . In contrast, this compound’s toxicity is less documented but linked to its role as a metabolic intermediate in HCFC degradation .

| Property | This compound (Hydrate) | Chloroacetaldehyde (40% Solution) |

|---|---|---|

| Molecular Formula | C₂H₃ClF₂O₂ | C₂H₃ClO (+ methanol stabilizer) |

| Molecular Weight (g/mol) | 148.49 | 78.49 |

| Key Hazards | Metabolic intermediate | Acute toxicity, corrosive |

| Applications | HCFC metabolite research | Chemical synthesis intermediate |

Chlorodifluoroacetic Acid

Molecular Formula : C₂HClF₂O₂

Key Differences :

- Contains a carboxylic acid group (-COOH) instead of an aldehyde (-CHO).

- Reactivity : The carboxylic acid group enables salt formation (e.g., sodium chlorodifluoroacetate), unlike the aldehyde, which is more reactive toward nucleophiles.

- Metabolic Pathway : Both compounds are metabolites of HCFCs, but chlorodifluoroacetic acid is further oxidized from this compound in biological systems .

Chlorodifluoromethane (HCFC-22, CAS 75-45-6)

Molecular Formula : CHClF₂

Key Differences :

- A methane derivative used as a refrigerant, structurally distinct from aldehydes.

- Environmental Impact : HCFC-22 is a ozone-depleting substance regulated under the Montreal Protocol , whereas this compound’s environmental persistence remains unstudied.

Research Findings and Toxicity Profiles

- Metabolism: this compound is generated during HCFC-132b breakdown in rats and undergoes conjugation (e.g., glucuronidation) or further oxygenation to dichloro-difluoroethanol .

- This compound’s toxicity is inferred from its metabolic role but lacks quantitative data.

Data Gaps and Future Research Needs

- Physicochemical Data : Boiling points, solubility, and stability data for this compound are absent in current literature.

- Toxicity Mechanisms: Detailed in vitro/in vivo studies are required to assess its carcinogenicity and endocrine-disrupting effects.

准备方法

Step 1: Reduction to Hemiacetal/Hydrate Intermediate

Methyl dichlorofluoroacetate is treated with LiAlH₄ in anhydrous ether under controlled conditions. The reaction, typically conducted at temperatures between −78°C and 0°C, reduces the ester to a mixture of the hemiacetal and hydrate forms of this compound. Key parameters include:

Step 2: Acid-Catalyzed Dehydration

The hemiacetal/hydrate intermediate is dehydrated using concentrated sulfuric acid (H₂SO₄) to yield pure this compound. The process involves:

-

Reaction Conditions : Equal volumes of the intermediate and H₂SO₄ are heated under nitrogen with vigorous stirring.

-

Distillation : The product is purified via trap-to-trap distillation under reduced pressure (0.2 mmHg), achieving a final purity of >95%.

-

Overall Yield : The combined steps yield 60–65% of the final aldehyde.

Oxidative Metabolism of Hydrochlorofluorocarbons (HCFCs)

While less common in laboratory synthesis, this compound can form as a metabolite during the oxidative degradation of HCFC-132b (1,2-dichloro-1,1-difluoroethane). This pathway, relevant to environmental and toxicological studies, proceeds via:

-

Enzymatic Oxidation : Cytochrome P450 enzymes in hepatic microsomes catalyze the oxidation of HCFC-132b, producing this compound as a transient intermediate.

-

Environmental Relevance : Photochemical degradation of halogenated anesthetics like isoflurane also generates trace amounts of the compound.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters for this compound Synthesis

Critical Considerations:

-

Scalability : The LiAlH₄ method is preferred for industrial applications due to reproducible yields and straightforward purification.

-

Safety : LiAlH₄ poses significant flammability risks, necessitating inert atmospheres and low-temperature conditions.

-

Byproducts : Dehydration with H₂SO₄ may generate trifluoroacetic acid (TFA), requiring neutralization steps.

Mechanistic Insights and Optimization Strategies

Nucleophilic Reduction Dynamics

The LiAlH₄-mediated reduction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the aldehyde hydrate. Isotopic labeling studies suggest that the hemiacetal form predominates in polar solvents like THF .

常见问题

Q. What are the established synthesis methods for chlorodifluoroacetaldehyde, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via the lithium aluminum hydride (LiAlH₄) reduction of methyl chlorofluoroacetates. Reaction parameters such as temperature (−20°C to 0°C), solvent choice (e.g., anhydrous diethyl ether), and stoichiometric ratios of LiAlH₄ to substrate are critical for minimizing side reactions (e.g., over-reduction or decomposition). Post-synthesis purification via fractional distillation under inert atmospheres is recommended to isolate the aldehyde . Characterization should include gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR to verify purity and structural integrity .

Q. What analytical techniques are most effective for characterizing this compound in experimental settings?

Key techniques include:

- ¹H/¹⁹F NMR spectroscopy : To confirm the presence of the aldehyde proton (δ 9.5–10.5 ppm) and fluorine environments.

- Infrared (IR) spectroscopy : Identification of C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

- GC-MS : For quantifying purity and detecting volatile byproducts.

- X-ray crystallography (if crystalline derivatives are synthesized): To resolve bond angles and stereoelectronic effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is a volatile, reactive compound. Protocols should include:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Storage under nitrogen or argon at −20°C to prevent polymerization or oxidation.

- Neutralization of spills with sodium bicarbonate or specialized fluorochemical absorbents .

Advanced Research Questions

Q. How do electronic effects of the chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing nature of Cl and F substituents increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents or amines. However, steric hindrance from the CF₂Cl group can slow bimolecular reactions. Computational studies (e.g., density functional theory) can model transition states to predict regioselectivity and compare kinetic barriers with experimental data .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points, stability) for this compound derivatives?

Discrepancies often arise from variations in experimental conditions (e.g., pressure, purity). To address this:

- Replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for decomposition temperatures).

- Cross-validate with high-level ab initio calculations (e.g., CCSD(T)/CBS for enthalpy of formation).

- Publish raw data and uncertainty estimates to facilitate meta-analyses .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound?

- Hydrolysis studies : Monitor degradation kinetics under varying pH and temperature conditions via HPLC or ion chromatography.

- Photolysis experiments : Use UV-Vis spectroscopy to track radical intermediates (e.g., •CF₂Cl) in simulated sunlight.

- Ecotoxicity assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can computational models be integrated with experimental data to predict this compound’s behavior in novel reaction systems?

- Molecular dynamics simulations : To model solvent interactions and diffusion coefficients.

- QSPR (Quantitative Structure-Property Relationship) models : Corrogate experimental reactivity data with electronic descriptors (e.g., Hammett σ constants).

- Machine learning : Train algorithms on existing kinetic datasets to predict untested conditions .

Key Considerations for Methodological Rigor

- Reproducibility : Document all synthetic procedures, including batch-specific impurities and purification steps .

- Data transparency : Share raw spectral files and computational input/output files via open-access repositories .

- Interdisciplinary collaboration : Engage with computational chemists and environmental toxicologists to address multifaceted research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。